LogP Modulation – Intermediate Lipophilicity Between Methoxy and Carbon Isopropyl Analogs
The computed LogP of 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid is 1.27, placing it at an intermediate position within the 3-substituted cyclobutane carboxylic acid series . This value is 0.78 log units above the methoxy analog (LogP 0.50), 0.38 log units above the ethoxy analog (LogP 0.89), and approximately 0.38 log units below the carbon isopropyl analog (consensus LogP 1.65) [1]. The isopropoxy compound thus offers a distinct lipophilicity window for optimizing membrane permeability and solubility in fragment-based or lead-optimization campaigns where fine-tuning of logD is required [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.27 (Leyan computed value, method consistent across alkoxy series) |
| Comparator Or Baseline | 3-Methoxycyclobutane-1-carboxylic acid (LogP 0.50, Molbase); 3-Ethoxycyclobutane-1-carboxylic acid (LogP 0.89, Leyan); 3-Isopropylcyclobutane-1-carboxylic acid (Consensus LogP 1.65, Bidepharm) |
| Quantified Difference | ΔLogP = +0.77 vs. methoxy analog; ΔLogP = +0.38 vs. ethoxy analog; ΔLogP = -0.38 vs. carbon isopropyl analog |
| Conditions | Computed LogP values from vendor-reported data using consistent in-house algorithms (Leyan) or consensus methods (Bidepharm); experimental logD measurements not available in public domain |
Why This Matters
A 0.38–0.78 log unit shift in lipophilicity can significantly alter predicted membrane permeability and aqueous solubility, making the isopropoxy compound the preferred choice when the methoxy analog is too polar and the carbon analog too lipophilic for a given target product profile.
- [1] Molbase. 3-Methoxycyclobutanecarboxylic acid (CAS 480450-03-1): LogP 0.496, PSA 46.53. View Source
- [2] van der Kolk, M. R. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17, e202200020. View Source
